molecular formula C9H5Br2NS B1280825 5-Bromo-2-(5-bromothiophen-2-yl)pyridine CAS No. 136902-53-9

5-Bromo-2-(5-bromothiophen-2-yl)pyridine

Cat. No.: B1280825
CAS No.: 136902-53-9
M. Wt: 319.02 g/mol
InChI Key: AZBHJODALOVOSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-bromothiophen-2-yl)pyridine: is a chemical compound with the molecular formula C9H5Br2NS and a molecular weight of 319.01 g/mol . It is a solid at room temperature, appearing as a white to orange to green powder or crystal . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(5-bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .

Mechanism of Action

The mechanism of action for 5-Bromo-2-(5-bromothiophen-2-yl)pyridine in its applications is not well-documentedcovalent bonding or coordination interactions . The specific pathways and molecular targets would depend on the context of its use, such as in catalysis or material science .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(5-bromothiophen-2-yl)pyridine is unique due to its dual bromine substitution on both the pyridine and thiophene rings, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHJODALOVOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136902-53-9
Record name 5-Bromo-2-(5-bromo-2-thienyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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